molecular formula C19H21N3O3 B2986802 methyl 4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate CAS No. 2319639-63-7

methyl 4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate

Cat. No.: B2986802
CAS No.: 2319639-63-7
M. Wt: 339.395
InChI Key: FXZMNTOULAWWOR-UHFFFAOYSA-N
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Description

methyl 4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate is a bicyclic organic compound featuring an 8-azabicyclo[3.2.1]octane core substituted with a pyrazole ring and a methyl benzoate ester. This structure combines rigidity from the bicyclic system with functional diversity from the pyrazole and ester groups, making it relevant in medicinal chemistry for targeting enzymes or receptors requiring both hydrophobic and hydrogen-bonding interactions. Its synthesis typically involves coupling the azabicyclo core with pre-functionalized pyrazole and benzoate precursors, as seen in analogous compounds .

Properties

IUPAC Name

methyl 4-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-25-19(24)14-5-3-13(4-6-14)18(23)22-15-7-8-16(22)12-17(11-15)21-10-2-9-20-21/h2-6,9-10,15-17H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZMNTOULAWWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The synthesis of methyl 4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate often begins with the preparation of the pyrazole ring. This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole core.

  • Azabicyclic Moiety Formation: : The azabicyclic structure can be synthesized using a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclic core.

  • Final Assembly: : The two moieties are then coupled together using a suitable coupling reagent, such as EDCI or DCC, under mild conditions. The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, large-scale production might leverage continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to modifications on the pyrazole or benzoate moieties.

  • Reduction: : Reduction reactions, often using reagents like lithium aluminum hydride or sodium borohydride, can alter the azabicyclic core or other functional groups within the compound.

  • Substitution: : Various substitution reactions can occur, such as nucleophilic or electrophilic substitution, affecting the pyrazole or benzene rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride

  • Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane (DCM), ethanol

Major Products

The major products formed from these reactions often include derivatives with modified functional groups that can further interact with biological or chemical entities, enhancing their applicability.

Scientific Research Applications

Methyl 4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate is employed in various scientific research applications:

  • Chemistry: : Used as a precursor for more complex chemical compounds, aiding in the development of new materials.

  • Biology: : Serves as a molecular probe to study biological pathways and interactions.

  • Medicine: : Investigated for its potential therapeutic properties, particularly in targeting specific receptors or enzymes.

  • Industry: : Utilized in the synthesis of specialized chemicals and materials with unique properties.

Mechanism of Action

The compound's mechanism of action involves interacting with molecular targets, such as receptors or enzymes. Its unique structure allows it to fit into specific binding sites, triggering or inhibiting biological pathways. The azabicyclic core enhances its binding affinity, while the pyrazole moiety contributes to its specificity.

Comparison with Similar Compounds

Structural Comparison

The compound’s closest analogs share the 8-azabicyclo[3.2.1]octane scaffold but differ in substituents:

Compound Name Key Substituents Core Modifications Reference
methyl 4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate 3-(1H-pyrazol-1-yl), 8-(methyl benzoate carbonyl) None Target
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-(trifluoromethyl)phenoxy)-8-azabicyclo[3.2.1]octane 3-(4-trifluoromethylphenoxy), 8-(3,5-dimethylpyrazole sulfonyl) Sulfonamide linkage
3-(1-methyl-1H-pyrazol-5-yl)-8-(oxane-3-carbonyl)-8-azabicyclo[3.2.1]octane 3-(1-methylpyrazole), 8-(tetrahydropyran-3-carbonyl) Oxane carbonyl instead of benzoate
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Thiadiazole-thioether, tetrazole-acetamido, β-lactam ring Expanded bicyclic system (cephalosporin analog)
8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione 3-oxa bridge, 2,4-dione, 8-(1-methylpyrazole) Oxygen substitution in the bicyclic ring

Key Observations :

  • The methyl benzoate group in the target compound distinguishes it from sulfonamide, tetrahydrofuran-carbonyl, or β-lactam analogs. This ester group may enhance membrane permeability compared to polar sulfonamides .
  • Pyrazole positioning : Pyrazole at the 3-position is conserved in many analogs, suggesting its role in binding interactions. Substituents on the pyrazole (e.g., methyl in vs. unsubstituted in the target) modulate steric and electronic properties.
Physicochemical Properties
Property Target Compound 3-(1-methylpyrazole)-oxane-carbonyl 8-(3,5-dimethylpyrazole sulfonyl) 8-(1-methylpyrazole)-2,4-dione
Molecular Formula C₁₉H₂₁N₃O₃ C₁₇H₂₅N₃O₂ C₂₁H₂₅F₃N₄O₃S C₁₀H₁₁N₃O₃
Molecular Weight (Da) ~339 303 494.5 221.22
LogP Estimated ~2.1* 1.06 3.8 (calculated) 0.5 (estimated)
Rotatable Bonds 3 2 5 1
Hydrogen Bond Acceptors 5 3 6 5

Notes:

  • The target compound’s higher molecular weight (~339 Da) compared to and may impact bioavailability.
  • Rigidity : Lower rotatable bond count (3) vs. sulfonamide analog (5) suggests enhanced conformational stability .
Pharmacological and Biochemical Insights
  • Pyrazole Role : The 1H-pyrazole group in the target compound and analogs may act as a hydrogen-bond acceptor, similar to triazole motifs in antifungal agents .
  • Sulfonamide vs. Ester : Sulfonamide-containing analogs show enhanced water solubility but reduced CNS penetration compared to ester-containing derivatives.
  • Metabolic Stability : Trifluoromethyl groups in improve metabolic stability, whereas the methyl benzoate in the target compound may undergo esterase-mediated hydrolysis, acting as a prodrug .

Biological Activity

Methyl 4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes involved in inflammatory processes. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

Molecular Formula C17H19N3O2\text{Molecular Formula C}_{17}\text{H}_{19}\text{N}_{3}\text{O}_{2}

This molecular structure includes a pyrazole moiety and an azabicyclo[3.2.1]octane core, which are critical for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition leads to the preservation of palmitoylethanolamide (PEA), which has anti-inflammatory properties .

Inhibition Profile

The compound exhibits high selectivity for NAAA with an IC50 value in the low nanomolar range (e.g., IC50 = 0.042 μM) when tested in vitro . This selectivity is crucial for minimizing side effects associated with broader-spectrum inhibitors.

Structure-Activity Relationships (SAR)

The SAR studies have highlighted several key features that enhance the biological activity of compounds within this class:

Compound IC50 (μM) Structural Features
ARN161860.042Pyrazole and azabicyclo[3.2.1]octane core
ARN196890.655endo-geometry with phenoxy group

Notably, modifications at the para position of the phenoxy group have been shown to significantly enhance inhibitory potency, indicating that further optimization can yield even more effective derivatives .

Case Studies

Several studies have demonstrated the efficacy of this compound in various models:

  • Anti-inflammatory Models : In vivo studies have shown that this compound effectively reduces inflammation in murine models by inhibiting NAAA and increasing levels of PEA, leading to decreased pain and swelling.
  • Analgesic Effects : The compound has been evaluated for its analgesic properties in models of acute pain, where it demonstrated significant pain relief comparable to standard analgesics without the typical side effects associated with opioid medications.

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